Ethyl-3-Chlor-6-(3-Fluorphenyl)pyridazin-4-carboxylat

Übersicht

Beschreibung

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H10ClFN2O2 and its molecular weight is 280.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Ethyl-3-Chlor-6-(3-Fluorphenyl)pyridazin-4-carboxylat

This compound ist eine Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen. Nachfolgend finden Sie eine detaillierte Analyse der einzigartigen Anwendungen, die jeweils in einem separaten Abschnitt dargestellt sind.

Arzneimittelentwicklung: Die Struktur von this compound ist eng verwandt mit Imidazo[1,2-b]pyridazin-Derivaten, die für ihre breite Palette an biologischen Aktivitäten bekannt sind. Diese Verbindungen wurden aufgrund ihrer vielfältigen biologischen Aktivitäten und pharmakologischen Eigenschaften eingehend auf ihr Potenzial als Arzneimittelmoleküle untersucht . Sie zeigen vielversprechende Ergebnisse bei der Entwicklung neuer Therapeutika, darunter Kinasehemmer wie Bonatinib .

Antifungal-Anwendungen: Imidazo[1,2-b]pyridazin-Derivate, die strukturell ähnlich zu this compound sind, haben antifungale Eigenschaften gezeigt. Dies deutet auf potenzielle Anwendungen der Verbindung bei der Entwicklung von Antimykotika oder landwirtschaftlichen Fungiziden hin .

Forschung zu Antidiabetika: Das Gerüst der Verbindung eignet sich für die Forschung zu Antidiabetika. Derivate von Imidazo[1,2-b]pyridazin haben antidiabetische Wirkungen gezeigt, was darauf hindeutet, dass this compound ein wertvolles Gerüst für die Synthese neuer Antidiabetika sein könnte .

Antiparasitäre Aktivität: Die Forschung zu Antiparasitika könnte von der Anwendung dieser Verbindung profitieren. Verwandte Strukturen wurden verwendet, um Behandlungen für parasitäre Infektionen zu erforschen, was darauf hindeutet, dass this compound möglicherweise eine ähnliche Verwendung hat .

Entzündungshemmende Eigenschaften: Die Verbindung könnte als Grundlage für die Entwicklung entzündungshemmender Medikamente dienen. Ihre verwandten Imidazo[1,2-b]pyridazin-Derivate wurden mit entzündungshemmenden Wirkungen in Verbindung gebracht, die in neuen Medikamenten genutzt werden könnten .

Antiproliferative Forschung: Im Bereich der Krebsforschung könnte this compound auf seine antiproliferative Aktivität untersucht werden. Verbindungen mit einer ähnlichen Struktur haben Potenzial gezeigt, die Proliferation von Krebszellen zu hemmen .

Acetylcholinesterase-Hemmung: Die Verbindung könnte auf ihr Potenzial als Acetylcholinesterase-Hemmer untersucht werden. Diese Anwendung könnte zur Entwicklung von Behandlungen für neurodegenerative Erkrankungen wie Alzheimer führen, bei denen Acetylcholinesterase-Hemmer eine therapeutische Rolle spielen .

Ligand für GHB-Bindungsstellen: This compound könnte verwendet werden, um neue Liganden mit hoher Affinität für Gamma-Hydroxybuttersäure (GHB)-Bindungsstellen zu erzeugen. Diese Anwendung hat Auswirkungen auf die Behandlung von Erkrankungen im Zusammenhang mit GHB, wie z. B. Narkolepsie oder Alkoholkonsum .

Wirkmechanismus

Target of Action

It is known that imidazo[1,2-b]pyridazine derivatives, which are structurally similar, have been widely studied in drug molecules and show different biological activities .

Mode of Action

The negative potential region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives have shown a variety of biological activities, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibitors .

Result of Action

Imidazo[1,2-b]pyridazine derivatives have shown a variety of biological activities, which suggests that this compound may have similar effects .

Biochemische Analyse

Biochemical Properties

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, the compound’s interaction with other biomolecules, such as reactive oxygen species, can influence oxidative stress levels within cells .

Cellular Effects

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the activity of the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, its impact on gene expression can lead to changes in the production of proteins involved in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of action of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, affecting neurotransmitter levels and nerve signal transmission . Additionally, the compound’s binding to reactive oxygen species can modulate oxidative stress and influence cellular damage and repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative damage . Threshold effects have been observed, where specific dosages result in significant changes in biological activity.

Metabolic Pathways

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound’s interaction with acetylcholinesterase influences the breakdown of acetylcholine, a critical neurotransmitter in the nervous system . Additionally, its impact on oxidative stress pathways can affect the levels of reactive oxygen species and other metabolites within cells .

Transport and Distribution

The transport and distribution of ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and potential therapeutic applications.

Subcellular Localization

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within cells . This localization is crucial for its interaction with specific biomolecules and its overall biological effects.

Biologische Aktivität

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate is a compound with the molecular formula C13H10ClFN2O2 and a molecular weight of 280.68 g/mol. This compound is part of the pyridazine family and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

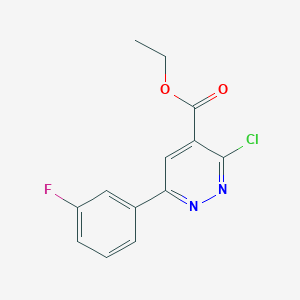

Chemical Structure

The structural characteristics of Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate include:

- IUPAC Name : Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate

- InChI Key : HGLANJNFLBWPLY-UHFFFAOYSA-N

- CAS Number : 2098092-01-2

Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate exhibits significant biological activity through various mechanisms:

- Enzyme Interaction : The compound interacts with enzymes such as acetylcholinesterase, leading to inhibition of this enzyme, which is crucial in neurotransmitter regulation within the cholinergic nervous system.

- Cellular Pathways : It modulates cellular processes by influencing signaling pathways, notably affecting the NF-kB pathway involved in immune responses and inflammation.

- Nucleophilic Attack Sites : The carbonyl group in the structure provides a potential site for nucleophilic attacks, suggesting a role in biochemical reactions.

Pharmacological Activities

Research indicates that compounds similar to Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate demonstrate a variety of biological activities, including:

- Antifungal Activity : Exhibits effectiveness against certain fungal strains.

- Anti-Diabetic Effects : Shows potential in modulating glucose metabolism.

- Anti-inflammatory Properties : Inhibits inflammatory responses, possibly through NF-kB modulation.

- Antiparasitic Activity : Demonstrates efficacy against parasitic infections.

Case Studies and Experimental Data

- In Vitro Studies : Laboratory studies have shown that at varying concentrations, Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate can significantly inhibit acetylcholinesterase activity, with IC50 values indicating potency comparable to known inhibitors.

- Animal Models : In animal studies, dosage-dependent effects were observed. Lower doses exhibited beneficial effects on oxidative stress markers, while higher doses showed adverse effects, highlighting the importance of dosage in therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|

| Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate | C13H10ClFN2O2 | Antifungal, Anti-diabetic, Anti-inflammatory | |

| Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate | C13H10ClFN2O2 | Similar activities noted |

Eigenschaften

IUPAC Name |

ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLANJNFLBWPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.